molecular formula C15H12F3N3 B2995576 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 114084-96-7

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2995576
CAS No.: 114084-96-7
M. Wt: 291.277
InChI Key: XDMHFHIEGRYJPS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a dimethylamino group at position 2, a phenyl group at position 6, and a trifluoromethyl (CF₃) group at position 4, with a carbonitrile substituent at position 2.

Properties

IUPAC Name

2-(dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-21(2)14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMHFHIEGRYJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives .

Scientific Research Applications

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring with several functional groups. The dimethylamino group enhances electron-donating properties, while the trifluoromethyl group increases lipophilicity and potential biological activity. The carbonitrile moiety contributes to the compound's reactivity, making it useful in chemical synthesis and biological studies.

Synthesis
The synthesis of this compound typically involves multi-step processes.

Applications
The unique structure of this compound makes it suitable for various applications:

  • Chemical Synthesis: The carbonitrile moiety's reactivity makes it valuable in creating other complex molecules.
  • Biological Studies: Compounds similar to this compound exhibit significant biological activities. Interaction studies often focus on its binding affinity and interactions with biological targets.

Structural Analogues
Several compounds share structural similarities with this compound:

Compound NameKey Features
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrileLacks dimethylamino group; has similar reactivity
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrileDifferent substitution pattern; retains amino group
2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrileSimilar structure but with methyl instead of dimethylamino

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, being a strong electron-withdrawing substituent, can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzyme activity, receptor binding, or other biochemical processes .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Electron-Donating Groups (e.g., dimethylamino): The dimethylamino group at position 2 in the target compound enhances solubility in polar solvents and may facilitate hydrogen bonding in biological systems. Its absence in compounds like 6-(2-chlorophenyl)-2-(4-methoxyphenoxy)-...
  • Electron-Withdrawing Groups (e.g., CF₃, CN): The trifluoromethyl and carbonitrile groups stabilize the pyridine ring via electron withdrawal, increasing resistance to nucleophilic attack. Analogous compounds with fused rings (e.g., thieno[2,3-b]pyridine) exhibit amplified electron deficiency, altering redox properties .
  • Aromatic vs. Heteroaromatic Substituents: Replacing phenyl with thiophene (as in ) introduces sulfur’s lone pairs, enhancing π-stacking interactions but reducing steric bulk.

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: Pyridine-3-carbonitrile derivatives with triazine amino groups (e.g., ) show moderate antimicrobial activity, suggesting that the target compound’s dimethylamino and CF₃ groups may similarly interact with bacterial enzymes. However, bicyclic derivatives (e.g., pyrano[3,2-c]pyridines ) exhibit higher conformational rigidity, which could improve target selectivity.
  • Photochemical Applications: Compounds like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile () are used in photoinitiating systems due to their UV absorption. The target compound’s CF₃ group may redshift absorption spectra compared to non-fluorinated analogs, enhancing photostability.

Physicochemical Properties

  • Solubility: The dimethylamino group improves aqueous solubility compared to purely hydrophobic analogs like 6-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-... .
  • Thermal Stability : The CF₃ group enhances thermal stability, as observed in trifluoromethylpyrimidines .
  • Electronic Effects: The push-pull effect between dimethylamino (electron-donating) and CF₃/carbonitrile (electron-withdrawing) groups may enhance charge-transfer capabilities, relevant for optoelectronic applications .

Biological Activity

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 1477169, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a dimethylamino group, a phenyl group, and a trifluoromethyl group. Its molecular formula is C15H12F3N3C_{15}H_{12}F_3N_3 with a molecular weight of 303.27 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 0.126 μM . This indicates a potent activity against triple-negative breast cancer (TNBC), which is often resistant to conventional therapies.

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis . Additionally, it induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Pharmacokinetics

Pharmacokinetic studies have revealed that the compound has favorable absorption characteristics. Following oral administration, it exhibited a bioavailability of 31.8% and a clearance rate of 82.7 mL/h/kg . Such properties suggest that it could be effectively utilized in therapeutic settings.

Toxicity Profile

In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a potentially safe profile for further development in clinical settings .

Data Summary Table

Parameter Value
Molecular FormulaC₁₅H₁₂F₃N₃
Molecular Weight303.27 g/mol
IC50 (MDA-MB-231)0.126 μM
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Acute Toxicity (in mice)No toxicity at 2000 mg/kg

Case Studies

  • Breast Cancer Study : A study evaluating the effects of the compound on MDA-MB-231 cells showed significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU). The selectivity index indicated that the compound could differentiate between cancerous and non-cancerous cells effectively .
  • Metastasis Inhibition : In vivo studies demonstrated that treatment with this compound resulted in reduced lung metastasis in mouse models inoculated with TNBC cells. This suggests its potential role as an anti-metastatic agent .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile to improve yield and purity? A: A one-step synthesis approach, inspired by methods for analogous pyridine-carbonitrile derivatives, can be employed. For example, details a novel disproportionation reaction using (Z)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-phenyl-4-((E)-3-phenylallylidene)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, achieving high regioselectivity under mild conditions (CDCl₃, 25°C). Key parameters include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to stabilize intermediates.
  • Temperature control : Maintain ≤100°C to prevent decomposition of the trifluoromethyl group.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate (3:1) gradient elution improves purity (>95%) .

Biological Activity Profiling

Q: What methodologies are recommended for assessing the pharmacological potential of this compound? A: highlights multi-disciplinary assays for pyridine-3-carbonitrile derivatives:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory activity : COX-2 inhibition assays using ELISA.
  • Neuroprotection : H₂O₂-induced oxidative stress models in neuronal cells (e.g., SH-SY5Y).
  • Dose-response curves : Validate activity thresholds using 3–5 log concentrations .

Crystallographic Analysis

Q: Which software tools are suitable for determining the crystal structure, and how should data be interpreted? A: SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) are industry standards for small-molecule crystallography ( ). Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure solution : Direct methods for phase determination.
  • Validation : Check R-factors (<5%) and residual electron density maps for errors.
    Example: resolves bond angles (e.g., C30–C31–C32 = 121.5°) via SHELX-refined data .

Data Contradictions

Q: How can discrepancies in biological activity data across studies be resolved? A:

  • Cross-validation : Replicate assays in multiple cell lines (e.g., compare HEK-293 vs. HepG2 results).
  • Structural confirmation : Ensure compound identity via ¹H/¹³C NMR (e.g., δ = 5.44 ppm for CH in ) and HRMS (e.g., m/z 548.0828 [M⁺] in ).
  • Statistical rigor : Apply ANOVA to assess inter-lab variability .

Structure-Activity Relationship (SAR)

Q: What strategies are effective in modifying substituents to enhance biological activity? A: and suggest:

  • Trifluoromethyl positioning : Para-substitution (C4) enhances metabolic stability (logP ~2.5).
  • Amino group modification : Dimethylamino (C2) improves solubility (cLogS = -3.2) without reducing binding affinity.
  • Phenyl ring substitution : Electron-withdrawing groups (e.g., Cl at C6) increase cytotoxicity (IC₅₀ reduction by 40%) .

Analytical Characterization

Q: What spectroscopic and chromatographic techniques are critical for confirming the compound’s structure? A:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ = 7.77 ppm for aromatic protons in ).
  • IR spectroscopy : Confirm nitrile (2225 cm⁻¹) and trifluoromethyl (1320 cm⁻¹) groups.
  • HPLC : Use C18 columns with acetonitrile/water (70:30) for purity analysis (retention time ~8.2 min) .

Toxicity Evaluation

Q: What in vitro and in vivo models are appropriate for toxicological assessment? A:

  • In vitro : Ames test (mutagenicity) and hERG inhibition assays (cardiotoxicity).
  • In vivo : Zebrafish embryos (LC₅₀ determination) and rodent models (28-day OECD 407 guidelines).
  • Environmental toxicity : Daphnia magna acute toxicity (EC₅₀ <1 mg/L per ) .

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